![molecular formula C12H17ClN6 B1452097 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine CAS No. 1174855-08-3](/img/structure/B1452097.png)

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine

Descripción general

Descripción

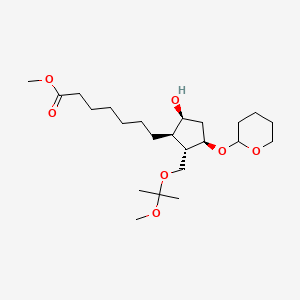

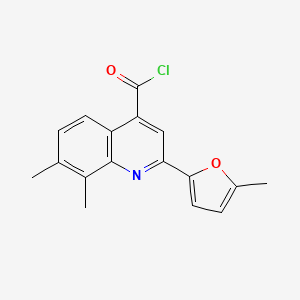

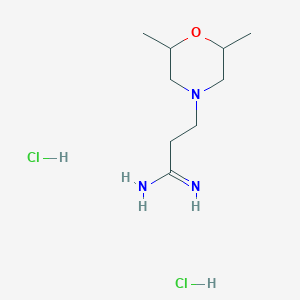

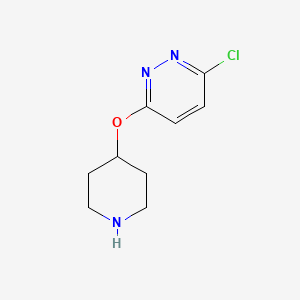

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a triazoloazepine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Analgesic Properties

Researchers have been interested in the synthesis of compounds with analgesic properties within the series of hydrobromides containing the 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine framework. Demchenko et al. (2018) synthesized a series of derivatives and evaluated their analgesic activity through primary evaluation models, finding that certain substitutions in the compound's structure could influence its analgesic effectiveness. The study contributes to understanding the structure-activity relationship, which is crucial for developing new analgesic agents (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).

Antimicrobial Activity

Another aspect of research on this compound focuses on its antimicrobial properties. Hassan (2013) synthesized pyrazoline and pyrazole derivatives to investigate their antibacterial and antifungal activities. The study found that certain derivatives exhibited significant antimicrobial effectiveness against a range of microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Antifungal and Antibacterial Activities

Idrees, Kola, and Siddiqui (2019) reported on the synthesis and antimicrobial activities of novel derivatives integrating benzofuran and pyrazole moieties with the triazolo-thiadiazoles. Their findings indicated promising antimicrobial activities against both gram-positive and gram-negative bacteria, highlighting the potential application of these derivatives in treating bacterial infections (Idrees, Kola, & Siddiqui, 2019).

Herbicidal Activity

Research by Wang et al. (2006) explored the herbicidal activities of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones against rape and barnyard grass. This study highlights the potential agricultural applications of such compounds in developing new herbicides (Wang, Liu, Zhu, Zou, Hu, & Yang, 2006).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs to evaluate their tuberculostatic activity. Their research aimed at developing new antituberculous agents, indicating that certain derivatives of this compound could be promising candidates for further investigation in the fight against tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and biologically active compounds . Compounds containing this ring often interact with various receptors in the body through hydrogen-bonding and dipole interactions .

Biochemical Pathways

1,2,4-triazoles have been found to inhibit bacterial dna gyrase b , which is an enzyme involved in DNA replication.

Pharmacokinetics

The presence of the 1,2,4-triazole ring could potentially influence these properties, as this ring is often associated with good bioavailability in pharmaceutical compounds .

Result of Action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s possible that this compound could have multiple effects depending on the target it interacts with .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival. The compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can be beneficial in conditions like cancer where metabolic pathways are often dysregulated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For example, its binding to carbonic anhydrase inhibits the enzyme’s activity, leading to decreased production of bicarbonate and protons . This inhibition can have therapeutic effects in conditions like glaucoma and epilepsy. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and elimination from the body . The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding these distribution patterns is crucial for predicting the compound’s therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of the compound can influence its efficacy and safety, as it determines the specific cellular processes that are affected.

Propiedades

IUPAC Name |

4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN6/c13-9-8-18(17-12(9)14)7-5-11-16-15-10-4-2-1-3-6-19(10)11/h8H,1-7H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZRBLZIFKTKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)CCN3C=C(C(=N3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)

![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)